chemical structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
chemical structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
An In-Depth Technical Guide to 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine: Structure, Synthesis, and Potential in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule incorporates three key structural motifs: a pyrazine core, a pyrazole substituent, and a methoxy group. This unique combination positions it as a valuable scaffold for developing novel therapeutics. Pyrazine derivatives are known to be essential components in a variety of FDA-approved drugs, while the pyrazole ring is a well-established pharmacophore with a wide range of biological activities.[1][2] This document details the molecule's chemical structure, proposes a robust synthetic pathway via Suzuki-Miyaura cross-coupling, provides predicted analytical characterization data (NMR and MS), and explores its potential applications in drug discovery, particularly in the context of kinase inhibition.
Molecular Overview and Physicochemical Properties
The Pyrazine and Pyrazole Scaffolds: Privileged Structures in Medicinal Chemistry
The core of the title compound is a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[3] This scaffold is a cornerstone in drug development, found in essential medicines where it contributes to metabolic stability and specific target interactions.[1] The substituent, a 1H-pyrazol-4-yl group, is a five-membered diazole heterocycle. Pyrazole derivatives are celebrated for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, making them a focus of extensive research.[2][4] The strategic combination of these two potent heterocyclic systems in a single molecule offers a compelling platform for designing novel bioactive agents.
Chemical Structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
The molecule, identified by CAS Number 2355530-03-7, consists of a pyrazine ring functionalized with a methoxy (-OCH₃) group at the C2 position and a 1H-pyrazol-4-yl ring at the C6 position.[5][6] The methoxy group, as an electron-donating substituent, can significantly influence the electronic properties of the pyrazine ring, impacting its reactivity and binding interactions with biological targets.
Caption: Chemical structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Physicochemical Properties
The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, purification, and formulation.
| Property | Value | Source |
| CAS Number | 2355530-03-7 | [5][6] |
| Molecular Formula | C₈H₈N₄O | Calculated |
| Molecular Weight | 176.18 g/mol | Calculated |
| Predicted XlogP | 0.4 | Calculated |
| Monoisotopic Mass | 176.06981 Da | Calculated |
Synthesis and Derivatization Strategies
Retrosynthetic Analysis & Strategy
The most logical and industrially scalable approach for synthesizing 2,6-disubstituted pyrazines is through modern cross-coupling reactions. The key disconnection is at the C-C bond between the pyrazine and pyrazole rings. This suggests a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is well-documented for its high efficiency and tolerance of diverse functional groups, including nitrogen-containing heterocycles.[7] The required precursors would be a halogenated 2-methoxypyrazine and a pyrazole-4-boronic acid or its pinacol ester derivative.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a reliable method for the synthesis of the title compound. The causality for selecting these reagents is based on established best practices for heterocyclic cross-coupling: Pd(PPh₃)₄ is a robust and versatile catalyst, and a carbonate base is sufficient for this transformation without degrading the sensitive heterocyclic starting materials.
Step-by-Step Methodology:
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Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-6-methoxypyrazine (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and sodium carbonate (3.0 eq).
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Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and Water (volume appropriate for the scale, e.g., 20 mL per gram of starting halide).
-
Degassing: Purge the reaction mixture with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive pressure of inert gas.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound via Suzuki coupling.
Spectroscopic and Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. The pyrazine ring will exhibit two distinct singlets (or narrow doublets due to long-range coupling). The pyrazole ring will show two singlets for its C-H protons and a broad singlet for the N-H proton. The methoxy group will present a sharp singlet around 3.9-4.1 ppm.
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¹³C NMR: The carbon spectrum will show 8 distinct signals corresponding to each unique carbon atom in the molecule.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Pyrazine-H (x2) | 8.0 - 8.5 | Pyrazine-C (OCH₃) | 160 - 165 |
| Pyrazole-H (x2) | 7.8 - 8.2 | Pyrazine-C (Pyrazolyl) | 145 - 150 |
| Pyrazole-NH | 10.0 - 13.0 (broad) | Pyrazine-CH (x2) | 135 - 145 |
| Methoxy-H (CH₃) | 3.9 - 4.1 | Pyrazole-C (Pyrazinyl) | 125 - 130 |
| Pyrazole-CH (x2) | 115 - 125 | ||
| Methoxy-CH₃ | 53 - 56 |
Note: Predictions are based on additive rules and comparison with known pyrazine and pyrazole derivatives. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the preferred method for analyzing this compound. The analysis would confirm the molecular weight and provide structural information through fragmentation.
Table of Predicted Mass Spectrometry Fragments:
| m/z (Mass/Charge) | Ion | Possible Fragment |
| 177.08 | [M+H]⁺ | Molecular ion |
| 162.06 | [M+H-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 148.07 | [M+H-CHO]⁺ | Loss of formaldehyde from the methoxy group |
| 109.05 | [C₅H₃N₄]⁺ | Pyrazolyl-pyrazine core after loss of methoxy group |
Relevance in Medicinal Chemistry and Drug Discovery
A Scaffold for Kinase Inhibition
The 2,6-disubstituted pyrazine framework is a recognized "privileged scaffold" in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] For instance, compounds with a similar 2,6-disubstituted pyrazine core have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A) and the mesenchymal-epithelial transition factor (c-Met), both of which are high-value oncology targets.[11][12] The specific arrangement of nitrogen atoms in the pyrazine ring allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases.
Potential Therapeutic Applications
Given its structural similarity to known bioactive molecules, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a prime candidate for screening against various therapeutic targets. The combination of a hydrogen bond donor (pyrazole NH), hydrogen bond acceptors (pyrazine and pyrazole nitrogens), and a lipophilic methoxy group provides a rich set of features for molecular recognition.
Caption: Relationship between structural motifs and drug discovery potential.
Conclusion and Future Directions
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a heterocyclic molecule with significant untapped potential. Its structure is rooted in pharmacologically validated scaffolds, making it an attractive starting point for new drug discovery campaigns. The synthetic route proposed herein is robust and scalable, allowing for the production of sufficient material for biological evaluation.
Future work should focus on the practical synthesis and purification of the compound, followed by comprehensive analytical characterization to confirm the predicted spectroscopic data. Subsequently, the molecule should be entered into high-throughput screening programs, particularly those focused on kinase inhibitor discovery, to elucidate its biological activity and identify potential therapeutic applications.
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